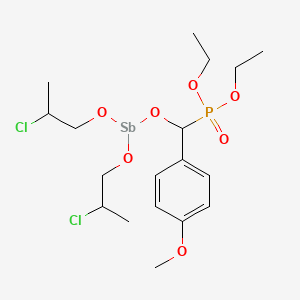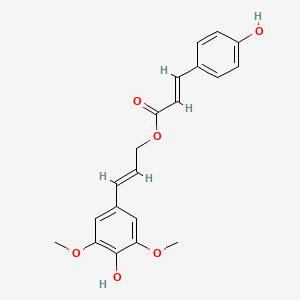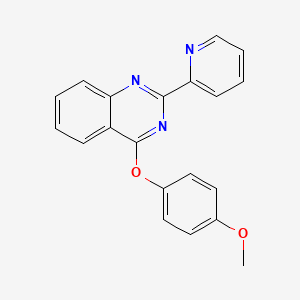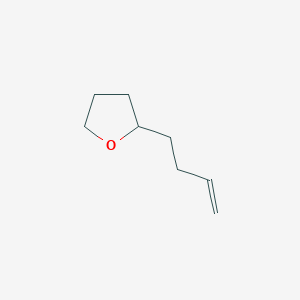![molecular formula C19H20N2O3 B14154861 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one CAS No. 714228-16-7](/img/structure/B14154861.png)
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and antihypertensive properties .
準備方法
The synthesis of 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one involves several steps. One common method includes the condensation of 6-methoxy-2-quinolone with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
科学的研究の応用
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential use as an antimalarial and anti-inflammatory agent.
作用機序
The mechanism of action of 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxide: Exhibits different chemical reactivity due to the presence of the N-oxide group.
6-methoxyquinoline: Shares the methoxy group but lacks the ethoxyanilino substituent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
特性
CAS番号 |
714228-16-7 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-16-6-4-15(5-7-16)20-12-14-10-13-11-17(23-2)8-9-18(13)21-19(14)22/h4-11,20H,3,12H2,1-2H3,(H,21,22) |
InChIキー |
BLIPVHAPKJIOTQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NCC2=CC3=C(C=CC(=C3)OC)NC2=O |
溶解性 |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)



![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)


![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)

![2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14154843.png)
![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)

![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
